molecular formula C21H34O5 B1260854 allo-Pertusaric acid

allo-Pertusaric acid

Cat. No. B1260854
M. Wt: 366.5 g/mol
InChI Key: SKQHRBRVCRUFSX-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allo-Pertusaric acid is a gamma-lactone.

Scientific Research Applications

  • Neuroprotective Effects in Alzheimer's Disease : Allopregnanolone, a neurosteroid related to allo-Pertusaric acid, has shown promise in the treatment of Alzheimer's disease. It promotes neural stem cell regeneration, restores cognitive function, and reduces Alzheimer's pathology (Wang et al., 2019). Additionally, it has been identified as a promoter of endogenous regeneration in the brain, influencing neurogenesis, oligodendrogenesis, white matter generation, and cholesterol homeostasis while reducing β-amyloid and neuroinflammatory burden (Irwin, Solinsky, & Brinton, 2014).

  • Psychiatric and Neurological Disorder Treatment : Allopregnanolone has demonstrated potential in treating post-traumatic stress disorder (PTSD) by stabilizing gamma-aminobutyric acid (GABA) receptors (Pineles et al., 2018). It also appears to enhance the onset, maintenance, and termination of drinking episodes in animal models, which may have implications for treating alcohol dependence (Ford et al., 2005).

  • Role in Cellular Physiology : Allopregnanolone affects cell physiology, including cell proliferation, survival, migration, and gene expression. It has roles in neurodegenerative disorders like Alzheimer's, Parkinson's, and multiple sclerosis, indicating its importance in neurological health and disease management (Noorbakhsh, Baker, & Power, 2014).

  • Application in Experimental Models : Various studies use allo-related compounds like alloxan in experimental models. For instance, alloxan is used to induce experimental diabetes in animals, providing insights into the effects of high-level radicals and mechanisms of oxidative stress in conditions of hyperglycemia (Osadchuk et al., 2018).

  • Influence on Bioenergetic Systems : Allopregnanolone has been shown to reverse deficits in mitochondrial respiration and biogenesis, and key mitochondrial enzyme activity in Alzheimer’s mouse models. This indicates its role in regulating brain metabolism and potentially mitigating Alzheimer's pathology (Wang et al., 2019).

properties

Product Name

allo-Pertusaric acid

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(2S,3S)-4-methylidene-5-oxo-2-(14-oxopentadecyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C21H34O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h18-19H,2-15H2,1H3,(H,23,24)/t18-,19-/m0/s1

InChI Key

SKQHRBRVCRUFSX-OALUTQOASA-N

Isomeric SMILES

CC(=O)CCCCCCCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O

Canonical SMILES

CC(=O)CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
allo-Pertusaric acid
Reactant of Route 2
Reactant of Route 2
allo-Pertusaric acid
Reactant of Route 3
Reactant of Route 3
allo-Pertusaric acid
Reactant of Route 4
allo-Pertusaric acid
Reactant of Route 5
Reactant of Route 5
allo-Pertusaric acid
Reactant of Route 6
allo-Pertusaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.